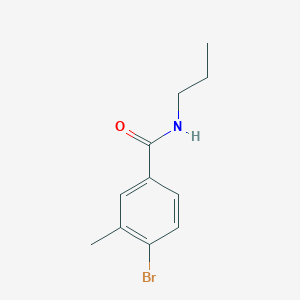

4-Bromo-3-methyl-N-propylbenzamide

説明

Overview of the Benzamide (B126) Scaffold in Medicinal Chemistry

The benzamide scaffold is a fundamental structural motif in the field of medicinal chemistry, recognized for its broad spectrum of biological activities. researchgate.netwalshmedicalmedia.com This class of organic compounds, characterized by a benzene (B151609) ring attached to an amide functional group, serves as a versatile template for the design and synthesis of new therapeutic agents. researchgate.net Benzamide derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netwalshmedicalmedia.comontosight.ai

The versatility of the benzamide structure allows for substitutions at various positions on the benzene ring and the amide nitrogen. researchgate.net These modifications can lead to significant changes in the compound's physicochemical properties and biological activity, enabling chemists to fine-tune molecules for specific therapeutic targets. A number of successful drugs are based on the benzamide scaffold, such as the antipsychotics sulpiride (B1682569) and amisulpride, which selectively modulate dopaminergic neurons. nih.gov The ability of the benzamide core to interact with biological receptors makes it a valuable building block in the development of novel drugs. researchgate.net

Significance of Halogenated and Alkyl-Substituted Benzamides in Drug Discovery

The strategic incorporation of halogen atoms and alkyl groups into the benzamide scaffold is a key strategy in modern drug discovery. nih.govpatsnap.com These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Halogenation , the process of adding one or more halogen atoms (fluorine, chlorine, bromine, or iodine) to a molecule, is a widely used technique to enhance the biological profile of a drug candidate. nih.govmdpi.com Halogens can increase the lipophilicity of a compound, which can improve its ability to cross biological membranes. mdpi.com Furthermore, halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to the stability of a drug-target complex, potentially increasing the drug's potency. acs.orgtandfonline.com Approximately 20% of all pharmaceutical compounds are halogenated, underscoring the importance of this modification in drug design. tandfonline.com

Alkyl groups , which are chains of carbon and hydrogen atoms, also play a crucial role in medicinal chemistry. patsnap.compatsnap.com The addition of alkyl groups can modulate a compound's lipophilicity, solubility, and metabolic stability. patsnap.comwikipedia.org By altering the size and shape of a molecule, alkyl substituents can influence how it binds to its biological target. patsnap.com The strategic placement of alkyl groups can lead to improved drug efficacy and a more desirable pharmacokinetic profile. patsnap.com

The combination of halogen and alkyl substituents on a benzamide core allows for a multi-faceted approach to drug design. This strategy enables the fine-tuning of a molecule's properties to optimize its therapeutic potential.

Rationale for Academic Investigation into 4-Bromo-3-methyl-N-propylbenzamide

The specific chemical structure of this compound makes it a compound of significant interest for academic and industrial research. It is identified as a useful research chemical, pointing to its role in scientific investigation. pharmaffiliates.com The rationale for its study is rooted in the synergistic potential of its distinct structural components: the benzamide core, the bromo substituent, the methyl group, and the N-propyl group.

The benzamide core provides a well-established platform with known biological relevance. researchgate.netwalshmedicalmedia.com The bromo substituent at the 4-position introduces a halogen atom, which can enhance membrane permeability and introduce the possibility of halogen bonding, potentially leading to stronger interactions with biological targets. mdpi.comacs.org The methyl group at the 3-position, a small alkyl substituent, can influence the electronic properties of the benzene ring and provide steric bulk that may affect receptor binding. patsnap.com The N-propyl group attached to the amide nitrogen is a larger alkyl chain that can significantly impact the compound's lipophilicity and how it is metabolized in the body. patsnap.com

The systematic investigation of this compound allows researchers to explore the structure-activity relationships of this class of compounds. By studying how this specific combination of substituents affects its biological activity, scientists can gain valuable insights for the rational design of new and more effective therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-methyl-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDSLTWBJLWHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674376 | |

| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-79-2 | |

| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Methyl N Propylbenzamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-bromo-3-methyl-N-propylbenzamide provides a logical framework for devising its synthesis. The primary and most intuitive disconnection is at the amide bond (C-N bond), which is a common and reliable bond-forming reaction. This leads to two key synthons: a 4-bromo-3-methylbenzoyl derivative (an acyl cation equivalent) and n-propylamine.

This primary disconnection suggests that the amide can be formed by coupling n-propylamine with an activated form of 4-bromo-3-methylbenzoic acid, such as 4-bromo-3-methylbenzoyl chloride.

Further retrosynthetic analysis of 4-bromo-3-methylbenzoic acid reveals two potential pathways based on the order of introducing the bromo and methyl substituents onto a benzoic acid precursor.

Pathway A: Disconnecting the C-Br bond leads to 3-methylbenzoic acid as a precursor. This would involve a bromination step, where the regioselectivity would be directed by the existing methyl and carboxylic acid groups.

Pathway B: Disconnecting the C-CH3 bond suggests 4-bromobenzoic acid as the starting material. This would require a regioselective alkylation (e.g., Friedel-Crafts) to introduce the methyl group at the correct position.

An alternative retrosynthetic approach involves forming the substituted aromatic ring last, although this is generally a more complex strategy.

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several forward synthetic routes can be implemented to produce this compound. These routes primarily focus on the efficient formation of the amide bond and the regioselective introduction of the substituents on the benzene (B151609) ring.

The formation of the N-propylamide group is a critical step in the synthesis of the target molecule.

A widely used and efficient method for amide bond formation is the reaction between an acyl chloride and an amine, often referred to as the Schotten-Baumann reaction. smolecule.comchemicalbook.com In this case, 4-bromo-3-methylbenzoyl chloride is reacted with n-propylamine.

The first step is the preparation of the acyl chloride from 4-bromo-3-methylbenzoic acid. sigmaaldrich.com This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com The reaction with thionyl chloride is common, with the evolution of sulfur dioxide and hydrogen chloride gases driving the reaction to completion.

Once the 4-bromo-3-methylbenzoyl chloride is obtained, it is reacted with n-propylamine to form the desired amide. chemicalbook.comprepchem.comyoutube.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. smolecule.com The reaction is often vigorous and may require cooling.

Interactive Table: Reaction Parameters for Acyl Chloride-Amine Coupling

| Parameter | Value/Condition |

| Reactants | 4-Bromo-3-methylbenzoyl chloride, n-Propylamine |

| Chlorinating Agent for Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride |

| Solvent | Aprotic solvents (e.g., Dichloromethane (B109758), THF) |

| Base | Pyridine, Triethylamine, or excess n-propylamine |

| Temperature | Typically 0 °C to room temperature |

| Reaction Type | Nucleophilic Acyl Substitution |

Amide Bond Formation Strategies

Direct Amidation Techniques

Direct amidation involves the coupling of a carboxylic acid (4-bromo-3-methylbenzoic acid) and an amine (n-propylamine) without the prior formation of an acyl chloride. smolecule.com This approach is often considered more atom-economical and environmentally friendly. However, direct reaction of a carboxylic acid and an amine typically forms a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are necessary to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and increase efficiency. Other modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU).

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

An alternative synthetic strategy involves the introduction of the bromine atom at a later stage. For instance, 3-methyl-N-propylbenzamide could be synthesized first, followed by regioselective bromination.

The synthesis of 3-methyl-N-propylbenzamide would follow similar amidation strategies as described above, starting from 3-methylbenzoic acid. The subsequent bromination would need to be regioselective to yield the 4-bromo isomer. The directing effects of the substituents on the aromatic ring are crucial here. The amide group is a meta-director, while the methyl group is an ortho-, para-director. In 3-methyl-N-propylbenzamide, the position para to the methyl group is also ortho to the amide's carbonyl group, making it sterically hindered. The position ortho to the methyl group and meta to the amide group (position 4) is activated by the methyl group and not strongly deactivated by the amide group, making it a likely site for electrophilic substitution.

Reagents for such brominations typically include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) with a suitable initiator for radical reactions if targeting the benzylic position, though electrophilic aromatic substitution is desired here. researchgate.net

Conversely, the methyl group could be introduced onto a pre-existing bromo-substituted benzamide (B126). This would involve starting with 4-bromobenzamide (B181206) or a derivative and performing a regioselective alkylation.

A Friedel-Crafts alkylation on 4-bromobenzamide would be challenging due to the deactivating nature of both the bromo and amide substituents. The amide group is a meta-director, and the bromo group is an ortho-, para-director. This would likely lead to a mixture of products or require harsh reaction conditions.

Modern cross-coupling reactions could offer a more controlled approach. For instance, if a suitable precursor with a leaving group at the 3-position were available, a methyl group could be introduced via a Suzuki, Stille, or other organometallic coupling reaction. However, preparing such a precursor might be more complex than the previously described routes.

Optimization of Reaction Conditions

The efficiency of the amidation reaction to produce this compound from its precursors, typically 4-bromo-3-methylbenzoic acid or its activated derivatives and n-propylamine, is highly dependent on the reaction conditions. Careful selection and optimization of these parameters are essential for maximizing product yield and minimizing side reactions.

The choice of solvent can significantly impact the rate and outcome of an amidation reaction. Solvents serve to dissolve reactants, facilitate heat transfer, and can influence the reaction mechanism. For the synthesis of N-alkylbenzamides, a range of solvents can be considered, each with its own advantages and disadvantages.

Commonly used solvents in amide bond formation include aprotic polar solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), as well as less polar solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF). The polarity of the solvent can affect the solubility of the starting materials and the stability of intermediates. For instance, a more polar solvent might be preferred when starting from the carboxylic acid and using a coupling agent, while a less polar solvent might be suitable for reactions involving an acid chloride.

The influence of different solvent systems on the yield of a hypothetical synthesis of this compound is illustrated in the table below. This data is illustrative and serves to demonstrate the potential impact of solvent choice.

Interactive Data Table: Influence of Solvent on Yield

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Hypothetical Yield (%) |

| Dichloromethane (DCM) | 9.1 | 39.6 | 85 |

| Tetrahydrofuran (THF) | 7.5 | 66 | 78 |

| Toluene | 2.4 | 110.6 | 72 |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 92 |

| Acetonitrile | 37.5 | 81.6 | 88 |

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.

Catalysts play a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and often improving selectivity. In the context of synthesizing this compound, catalysts can be employed in various strategies.

One major application of catalysis is in the activation of the carboxylic acid group. Coupling agents, which are stoichiometric reagents rather than true catalysts, are often used. However, recent research has focused on developing catalytic methods for direct amidation. For instance, boronic acid derivatives have been shown to catalyze the direct formation of amides from carboxylic acids and amines by facilitating the removal of water.

Palladium-catalyzed reactions are particularly relevant for the synthesis of molecules containing aryl halides, such as the bromo-substituted title compound. While not directly involved in the amide bond formation from a carboxylic acid and an amine, palladium catalysts are crucial for the synthesis of the 4-bromo-3-methylbenzoic acid precursor itself, for example, through cross-coupling reactions. Furthermore, palladium catalysts are instrumental in subsequent modifications of the aromatic ring if desired. For instance, a Suzuki coupling reaction could be employed to replace the bromine atom with another functional group, showcasing the versatility that palladium catalysis offers in the broader synthetic scheme.

The following table illustrates the potential impact of different catalyst systems on the hypothetical synthesis of an N-aryl benzamide, highlighting the importance of catalyst selection.

Interactive Data Table: Effect of Catalyst on a Hypothetical Cross-Coupling Reaction

| Catalyst System | Ligand | Base | Hypothetical Yield (%) |

| Pd(PPh₃)₄ | - | K₂CO₃ | 75 |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 90 |

| PdCl₂(dppf) | - | Na₂CO₃ | 82 |

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.

Temperature and pressure are fundamental reaction parameters that can have a profound effect on reaction kinetics and equilibrium. In the synthesis of this compound, these factors must be carefully controlled to ensure optimal results.

Most amidation reactions are conducted at elevated temperatures to overcome the activation energy barrier. The ideal temperature will depend on the specific reactants, solvent, and catalyst used. For example, reactions involving less reactive starting materials may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants.

Pressure is generally less of a critical parameter for standard liquid-phase amide bond formation. However, it becomes a significant factor in reactions involving gaseous reagents or byproducts. For instance, if the amidation is performed via a carbonylation reaction where carbon monoxide gas is a reactant, the pressure of the gas will directly influence the reaction rate. A patent for a related process describes the use of carbon monoxide at pressures ranging from 2 to 30 bar and temperatures from 90 to 160°C for the synthesis of a similar benzamide derivative. google.com

The interplay between temperature and reaction time is also crucial, as demonstrated in the illustrative table below.

Interactive Data Table: Influence of Temperature and Time on Yield

| Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 25 | 24 | 45 |

| 50 | 12 | 75 |

| 80 | 6 | 90 |

| 100 | 4 | 88 (slight decomposition) |

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key areas of focus in greening the synthesis of amides include the use of safer solvents, the development of more efficient and recyclable catalysts, and the reduction of waste. Traditional solvents like DMF and DCM are effective but pose significant environmental and health risks. pharmaffiliates.com Research into greener alternatives has identified solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water as viable replacements in some amidation reactions. nih.gov

The development of catalytic, rather than stoichiometric, methods for amide bond formation is a major goal of green chemistry. Catalytic processes reduce waste by minimizing the amount of reagents used. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive from a green chemistry perspective. For example, immobilized palladium catalysts could be used in the synthesis of the aryl bromide precursor, allowing for easy recovery and reuse of the precious metal.

Furthermore, exploring one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. A hypothetical green synthesis of this compound could involve the direct catalytic amidation of 4-bromo-3-methylbenzoic acid with n-propylamine in a green solvent, followed by a simple workup procedure to isolate the final product.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Methyl N Propylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 4-bromo-3-methyl-N-propylbenzamide, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the N-propyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic CH | 7.44-7.64 | Multiplet | 3H | |

| N-H | 6.24 | Broad Singlet | 1H | |

| N-CH₂ | 2.92 | Doublet | 2H | 4.8 |

| CH₂ | 1.55-1.65 | Multiplet | 2H | |

| CH₃ (propyl) | 0.95 | Triplet | 3H | 7.4 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. rsc.orgpharmaffiliates.com The chemical shifts in ¹³C NMR are also reported in ppm.

¹³C NMR Data for this compound rsc.orgpharmaffiliates.com

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168.6 |

| C-Br | 123.9 |

| Aromatic C-N | 134.6 |

| Aromatic C-CH₃ | 138.4 |

| Aromatic C-H | 127.7, 128.4, 132.1 |

| N-CH₂ | 41.8 |

| CH₂ | 22.8 |

| CH₃ (propyl) | 11.4 |

Note: The assignment of specific aromatic carbon signals can be complex and may require additional 2D NMR experiments for confirmation.

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would confirm the coupling between the N-H and the adjacent CH₂ group, as well as the couplings within the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the N-propyl group, the carbonyl group, and the aromatic ring, as well as the position of the methyl and bromo substituents on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisrsc.orgresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgresearchgate.net The absorption of infrared radiation or the scattering of laser light provides a characteristic spectrum that can be used to identify specific functional groups.

Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | ~3300 | ~3300 | Stretching |

| C-H (aromatic) | ~3100-3000 | ~3100-3000 | Stretching |

| C-H (aliphatic) | ~2960-2850 | ~2960-2850 | Stretching |

| C=O (amide) | ~1640 | ~1640 | Stretching (Amide I band) |

| N-H | ~1550 | ~1550 | Bending (Amide II band) |

| C=C (aromatic) | ~1600, 1475 | ~1600, 1475 | Ring Stretching |

| C-N | ~1250 | ~1250 | Stretching |

The presence of a strong absorption around 1640 cm⁻¹ in the IR spectrum is a clear indicator of the carbonyl group of the amide. The N-H stretching vibration is also a prominent feature. Raman spectroscopy can provide additional information, particularly for the symmetric vibrations of the aromatic ring and the C-Br bond.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (256.14 g/mol for the most common isotopes). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. miamioh.edu Key fragments for this compound would likely include:

Loss of the propyl group.

Cleavage of the amide bond, leading to the formation of the 4-bromo-3-methylbenzoyl cation.

Loss of a bromine atom.

X-ray Crystallography

In the solid state, it is anticipated that the molecule would exhibit intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures. nih.gov The aromatic rings would likely engage in π-π stacking interactions. The bond lengths and angles would be consistent with standard values for substituted benzamides. The planarity of the amide group and the aromatic ring are also expected features.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

For this compound, this analysis would reveal the spatial relationship between the substituted benzene (B151609) ring and the N-propylamide side chain. It is anticipated that the benzamide (B126) core would exhibit a high degree of planarity due to the delocalization of π-electrons across the aromatic ring and the amide group.

Based on analyses of analogous compounds, a hypothetical set of crystallographic parameters for this compound could be projected. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.8 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1225 |

| Z | 4 |

Note: These values are illustrative and based on trends observed in similar molecular structures.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular forces. These interactions are fundamental to the stability and physical properties of the crystalline material. For this compound, several types of interactions are expected to play a crucial role.

Hydrogen bonding is anticipated to be a dominant feature in the crystal packing. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can lead to the formation of chains or networks of molecules. For instance, intermolecular N—H···O hydrogen bonds are a common motif in the crystal structures of primary and secondary amides, often resulting in a head-to-tail arrangement of molecules.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H | C=O |

| Halogen Bond | C-Br | C=O |

| van der Waals Forces | All atoms | All atoms |

Conformational Analysis in the Solid State

The conformation of a molecule describes the spatial arrangement of its atoms, which can be altered by rotation about single bonds. In the solid state, the molecule typically adopts a low-energy conformation that is influenced by both intramolecular and intermolecular forces.

For this compound, a key conformational feature is the orientation of the N-propyl group relative to the plane of the benzamide moiety. The torsion angles around the C-N and C-C bonds of the propyl chain would define its conformation, which is likely to be in a staggered arrangement to minimize steric hindrance. The planarity of the amide bond itself is expected due to its partial double-bond character. The relative orientation of the benzene ring and the amide group is also of interest, as significant twisting around the C-C bond connecting these two fragments can occur.

The solid-state conformation of this compound represents a balance between the molecule's intrinsic conformational preferences and the stabilizing effects of the crystal lattice.

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 3 Methyl N Propylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to examine the electronic structure of many-body systems. For 4-Bromo-3-methyl-N-propylbenzamide, DFT calculations, often performed at levels like B3LYP/6-311++G(d,p), can elucidate a range of molecular properties from the ground state energy to reactivity descriptors. researchgate.net

The electronic properties of a molecule are fundamental to understanding its reactivity and stability. Key descriptors are derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO acts as an electron acceptor. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required for excitation. Conversely, a small gap indicates a molecule is more polarizable and reactive. nih.gov

The molecular electrostatic potential (MEP) map is another vital tool. It illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. These maps are crucial for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions. researchgate.net For similar aromatic compounds, the negative potential is often localized around electronegative atoms like oxygen and bromine, while positive potential is found near hydrogen atoms.

Table 1: Illustrative Electronic Reactivity Descriptors (Based on Similar Compounds)

| Descriptor | Definition | Typical Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Represents the capacity to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Hard molecules have a large energy gap. nih.gov |

| Chemical Softness (S) | The reciprocal of hardness. | Soft molecules are more polarizable and reactive. nih.gov |

| Electronegativity (χ) | The power to attract electrons. | Derived from HOMO and LUMO energies. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. researchgate.net |

Vibrational Frequency Assignments and Normal Coordinate Analysis

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent bonds (e.g., C=O stretch, N-H bend, C-Br stretch). researchgate.net

A Normal Coordinate Analysis, often performed using methods like Potential Energy Distribution (PED), provides a quantitative description of how each internal coordinate contributes to a specific vibrational mode. This detailed assignment is invaluable for interpreting experimental spectra and confirming the molecular structure. For instance, in a related compound, 4-bromo-3-methylbenzonitrile, theoretical calculations helped to assign the C-Br stretching and bending vibrations, which showed good agreement with the observed experimental values. researchgate.net

Table 2: Example of Vibrational Mode Assignments (Hypothetical for the Title Compound)

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |

| ν(N-H) | N-H bond stretching in the amide group. | 3300 - 3500 |

| ν(C-H) | C-H bond stretching (aromatic and alkyl). | 2850 - 3100 |

| ν(C=O) | C=O bond stretching (Amide I band). | 1630 - 1680 |

| δ(N-H) | N-H bond bending (Amide II band). | 1510 - 1570 |

| ν(C-N) | C-N bond stretching. | 1350 - 1450 |

| ν(C-Br) | C-Br bond stretching. | 500 - 650 |

| τ(C-C) | Torsional vibration of the benzene (B151609) ring. | 400 - 600 |

Conformer Analysis and Relative Stabilities

This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds, particularly the C-N bond of the amide group and the C-C bond connecting the propyl group. Conformer analysis involves calculating the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). This process identifies the various stable conformers (energy minima) and transition states (energy maxima) that separate them. By comparing the calculated energies, the most stable, lowest-energy conformation can be determined, which is presumed to be the most populated and representative structure of the molecule under standard conditions. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a specific biological target.

Docking simulations place the ligand into the binding site of a protein in numerous possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, and the pose with the best score is proposed as the most likely binding mode. nih.gov This provides a three-dimensional model of the ligand-protein complex, showing how the ligand fits within the binding pocket and which parts of the ligand are in close proximity to specific amino acid residues of the protein. nih.govnih.gov

The stability of a ligand-protein complex is determined by a network of non-covalent intermolecular interactions. Analysis of the predicted binding pose reveals these crucial interactions. nih.gov

Hydrogen Bonding: The amide group in this compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). These groups can form strong, directional hydrogen bonds with suitable amino acid residues (e.g., asparagine, glutamine, serine) in the protein's binding site. nih.gov

Halogen Bonding: The bromine atom on the benzene ring can act as a halogen bond donor. This occurs when the electropositive region on the outer side of the halogen atom (known as a σ-hole) forms an attractive, non-covalent interaction with a nucleophilic region on the protein, such as a backbone carbonyl oxygen or the side chain of a serine or threonine. researchgate.netwikipedia.org The strength and directionality of halogen bonds make them a significant interaction in molecular recognition. wikipedia.org

Hydrophobic Interactions: The methyl group, the propyl chain, and the benzene ring are all hydrophobic. These nonpolar parts of the molecule can form favorable interactions with hydrophobic amino acid residues (e.g., leucine, valine, phenylalanine) within the binding pocket, driven by the displacement of water molecules. nih.gov

Electrostatic Interactions: These include the aforementioned hydrogen and halogen bonds, as well as other charge-based interactions between polar regions of the ligand and charged or polar residues in the protein.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound and its potential interactions with protein targets, which is essential for understanding its mechanism of action at a molecular level.

MD simulations are instrumental in assessing the stability of the complex formed between a ligand, such as this compound, and its target protein. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. The stability of these interactions is a strong indicator of the ligand's binding affinity and residence time at the active site. For instance, a stable complex is often characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the ligand and the protein backbone atoms throughout the simulation.

| Parameter | Description | Implication for Stability |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed ligand/protein and a reference structure. | Low and stable RMSD values suggest the complex remains in a consistent and stable conformation. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds are crucial for maintaining the binding orientation and affinity. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg value suggests the protein maintains its overall fold upon ligand binding. |

In Silico Prediction of Pharmacokinetic Parameters (excluding specific values)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a critical step in early-stage drug discovery. researchgate.netnih.gov These predictions help to identify potential liabilities that could lead to poor bioavailability or adverse effects. Computational models can estimate a range of pharmacokinetic parameters for this compound based on its chemical structure. These models typically rely on quantitative structure-activity relationship (QSAR) approaches, which correlate molecular descriptors with experimentally determined pharmacokinetic properties. researchgate.net

Key predicted pharmacokinetic parameters include:

Oral Bioavailability: Predictions assess the likelihood of the compound being effectively absorbed into the bloodstream after oral administration. nih.gov

Blood-Brain Barrier Permeation: Models can estimate the potential of the compound to cross the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins is predicted, as this can influence its distribution and availability to target tissues. nih.gov

Metabolic Stability: Predictions can identify potential sites of metabolism on the molecule and estimate its susceptibility to enzymatic degradation, primarily by cytochrome P450 enzymes.

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for guiding chemical modifications to improve their pharmacokinetic profiles. researchgate.net

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, both ligand-based and structure-based virtual screening approaches can be employed.

Ligand-based drug design is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov This approach relies on the principle that molecules with similar chemical structures or properties are likely to have similar biological activities. By using the known structure of an active compound like this compound as a template, it is possible to search for other molecules with similar pharmacophoric features—the essential spatial arrangement of chemical groups responsible for biological activity.

Structure-based virtual screening , on the other hand, requires the 3D structure of the target protein. Docking algorithms are used to predict the binding mode and affinity of a large number of compounds to the protein's active site. This allows for the identification of novel scaffolds that may have better binding properties or improved pharmacokinetic profiles compared to the initial lead compound.

Both approaches play a complementary role in the drug discovery pipeline, enabling the efficient exploration of chemical space and the identification of promising new drug candidates. nih.govnih.gov

Biological Activity and Mechanism of Action Investigations of 4 Bromo 3 Methyl N Propylbenzamide

In Vitro Biological Activity Profiling

No studies were found that have profiled the in vitro biological activity of 4-Bromo-3-methyl-N-propylbenzamide.

There is no available information on the ability of this compound to inhibit any enzymes.

No specific enzyme targets, including those in metabolic pathways such as alpha-glucosidase, indoleamine 2,3-dioxygenase (IDO-1), or bromodomain-containing protein 4 (BRD4), have been identified for this compound in the scientific literature.

Due to the absence of enzyme inhibition studies, no Inhibitory Concentration (IC₅₀) or Binding Affinity (Kd) values for this compound have been determined.

No research has been published investigating the binding of this compound to any biological receptors.

There are no records of investigations into whether this compound targets specific receptors, such as Trace Amine-Associated Receptors (TAARs) or 53BP1.

No competitive binding assays have been performed to assess the interaction of this compound with any known receptor ligands.

Cell-Based Assays

Cellular Activity Assessments (e.g., suppression of class switch recombination)

Class switch recombination (CSR) is a crucial process for the maturation of an antibody response. nih.gov The phosphatidylinositol 3-kinase (PI3K) pathway is known to actively suppress the onset and frequency of CSR in primary B cells. nih.gov Research into the effects of novel compounds on CSR can indicate their potential as immunomodulators. There is no available data on whether this compound can suppress class switch recombination.

Cytotoxicity Evaluations (e.g., potential anticancer activity)

The evaluation of a compound's cytotoxic effects is a key step in assessing its potential as an anticancer agent. For instance, studies on other brominated heterocyclic compounds, such as a 4-bromo-4'-chloro pyrazoline analog of curcumin, have demonstrated cytotoxic activity against cancer cell lines like HeLa. nih.gov Such studies typically involve assays like the MTT cell viability assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50). nih.gov However, no such cytotoxicity evaluations for this compound have been reported.

Cellular Uptake and Permeability Studies (e.g., Caco-2 Cell Permeability Assay)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of potential drug candidates. nih.govresearchgate.net These cells, a human colon epithelial cancer cell line, form a monolayer with tight junctions that mimics the intestinal barrier. nih.govmdpi.com The assay measures the rate at which a compound crosses this monolayer, providing an apparent permeability coefficient (Papp). nih.govmdpi.com This data is critical for assessing the oral bioavailability of a compound. There are no published results from Caco-2 or other permeability assays for this compound.

| Permeability Parameter | Description | Data for this compound |

| Apparent Permeability Coefficient (Papp) | Measures the rate of flux of a compound across a cell monolayer. | Data Not Available |

| Efflux Ratio | The ratio of permeability in the basolateral-to-apical direction versus the apical-to-basolateral direction. | Data Not Available |

Understanding how a compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent.

Elucidation of Mechanism of Action

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is a key aspect of understanding its mechanism of action. For example, in the case of some anticancer compounds, in silico molecular docking studies are used to predict binding to specific targets, such as IKK-β kinase. nih.gov These computational predictions are then validated through further biological experiments. There is no information available regarding the molecular targets of this compound.

Analysis of Allosteric versus Orthosteric Binding Mechanisms

The way a drug binds to its target protein is fundamental to its effect. There are two primary types of binding: orthosteric and allosteric. nih.gov Orthosteric drugs bind directly to the protein's active site, the same place the natural substrate binds. nih.gov For these drugs to be effective and avoid side effects, they must have a very high affinity for their specific target, which allows for lower dosages. nih.gov

In contrast, allosteric modulators (AMs) bind to a different site on the protein, known as an allosteric site. nih.govnih.gov This binding event causes a conformational change in the protein, which in turn alters the shape and function of the active site. nih.gov Allosteric modulators can enhance the activity of the natural substrate (Positive Allosteric Modulator or PAM), inhibit it (Negative Allosteric Modulator or NAM), or have no effect on its own but block other modulators (Silent Allosteric Modulator or SAM). nih.gov A key advantage of allosteric drugs is their potential for greater selectivity, as allosteric sites are less conserved across protein families than active sites, which can lead to fewer side effects. nih.gov The binding of allosteric modulators generally has little impact on the structure of the orthosteric binding pocket itself. nih.gov While the specific binding mechanism for this compound has not been detailed, its therapeutic effects would likely be mediated by one of these binding mechanisms.

In Vivo Preclinical Studies (if applicable for similar compounds)

Although in vivo studies specifically for this compound are not publicly available, research on structurally similar benzamide (B126) derivatives provides significant insights into its potential preclinical efficacy.

Anti-inflammatory Efficacy in Animal Models

Benzamide derivatives have demonstrated notable anti-inflammatory properties in various animal models. A common method for evaluating anti-inflammatory activity is the carrageenan-induced paw edema model in rats or mice, which measures the swelling in the paw after an injection of carrageenan, an inflammatory agent. nih.govscielo.br

Studies have shown that certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in a dose-dependent manner. nih.gov This inhibition of TNF-α is thought to be regulated by the inhibition of the transcription factor NF-kappaB, which plays a crucial role in both inflammation and apoptosis. nih.gov Furthermore, these compounds were effective in preventing lung edema in rats. nih.gov

Other research on novel N-phenylcarbamothioylbenzamides showed that several derivatives exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin (B1671933) in the carrageenan-induced paw edema model. nih.gov These compounds were also found to potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation, and demonstrated a lower incidence of gastric ulcers compared to indomethacin. nih.gov The anti-inflammatory effects of various benzimidazole (B57391) derivatives, which share structural similarities, are also well-documented and are often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov

Table 1: Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Metoclopramide, 3-Chloroprocainamide | Mouse, Rat | Dose-dependent inhibition of LPS-induced TNF-α; prevention of lung edema. | nih.gov |

| N-phenylcarbamothioylbenzamides | Mouse | Significantly higher anti-inflammatory activity than indomethacin; potent PGE2 inhibition. | nih.gov |

| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Rat | Exhibited 53.2% inhibition of carrageenan-induced paw edema. | nih.gov |

Antimicrobial Efficacy

The potential for antimicrobial activity is another area of investigation for benzamide derivatives. ontosight.ai While specific studies on this compound's antimicrobial effects are lacking, related compounds have been synthesized and tested. For example, novel Schiff base ligand complexes, including those with a bromothiazolyl moiety, have been evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov

In one study, a Ni(II) complex of a Schiff base derived from 5-(4-bromophenyl)thiazol-2-amine (B1267679) demonstrated potent activity against several bacterial strains, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.gov The minimum inhibitory concentration (MIC) values for the Ni(II) complex ranged from 1.95 to 7.81 µg/mL, outperforming the standard antibiotic Streptomycin in some cases. nih.gov Molecular docking studies suggested that this activity could be due to the inhibition of bacterial enzymes like E. coli NAD synthetase. nih.gov These findings suggest that the bromo-substituted benzamide scaffold could be a promising starting point for developing new antimicrobial agents.

Other Potential Therapeutic Applications (e.g., anti-asthmatic, anti-allergic, cytoprotective, neuroactive properties)

The versatile benzamide structure has been explored for a wide range of therapeutic uses beyond inflammation and microbial infections.

Anti-allergic and Cytoprotective Properties: Research into N-phenylbenzamido acid derivatives has revealed both anti-allergic and cytoprotective activities. acs.org Similarly, derivatives of carboxyterfenadine, another class of benzamides, have been shown to inhibit histamine (B1213489) responses in guinea-pig ileum, indicating potential antihistaminic and thus anti-allergic effects. arabjchem.org

Neuroactive Properties: Many benzamide derivatives exhibit properties that make them candidates for treating neurological or psychiatric disorders. ontosight.ai They have been investigated for their ability to antagonize dopamine (B1211576) receptors, which is a mechanism of action for some antiemetic and antipsychotic drugs. medchemexpress.comdrugbank.com More recently, a series of N-benzyl benzamide derivatives were identified as highly selective and potent inhibitors of butyrylcholinesterase (BChE). nih.gov These compounds showed neuroprotective effects in oxidative damage models and improved cognitive impairment in an in vivo model of Alzheimer's disease, suggesting their potential for treating advanced neurodegenerative conditions. nih.gov

Metabolic Fate and Biotransformation Pathways

Understanding how a compound is metabolized is critical for its development as a drug. For a compound like this compound, several metabolic pathways could be involved. Studies on other N-substituted benzamides, such as N-hydroxymethylbenzamide, show that biotransformation can occur in the liver. nih.gov In this specific case, metabolism led to the formation of N-formylbenzamide and benzamide. nih.gov

Oxidative deamination is a major metabolic pathway, primarily occurring in the liver, that removes an amine group from a molecule. wikipedia.orggpnotebook.com This process is crucial for the catabolism of amino acids and is also involved in the breakdown of various amine-containing compounds, including drugs. wikipedia.org The reaction converts an amine into a ketone or aldehyde, releasing ammonia (B1221849) in the process. wikipedia.org

Enzymes like monoamine oxidases (MAOs) and semicarbazide-sensitive amine oxidases (SSAOs) catalyze these reactions. wikipedia.orgnih.gov For a compound with an N-propyl group like this compound, oxidative deamination could be a potential metabolic route. For instance, studies on methylamine (B109427) have shown it can be deaminated by SSAOs found in vascular tissues. nih.gov Similarly, benzylamine (B48309) can undergo oxidative deamination to form benzaldehyde. nih.gov This suggests that the N-propyl side chain of this compound could potentially be a target for oxidative deamination enzymes, leading to its biotransformation and eventual clearance from the body.

Demethylation Pathways

The oxidation of the methyl group on the benzene (B151609) ring is a common metabolic pathway for toluamide derivatives. For instance, the metabolism of N,N-diethyl-m-toluamide (DEET) in human liver microsomes results in the formation of a ring methyl oxidation product, N,N-diethyl-m-hydroxymethylbenzamide. nih.gov This hydroxylation is a critical initial step, which can be followed by further oxidation to an aldehyde and then a carboxylic acid. In the case of this compound, this pathway would lead to the formation of 4-bromo-3-(hydroxymethyl)-N-propylbenzamide, and subsequently 4-bromo-3-carboxy-N-propylbenzamide.

Studies on DEET have identified specific CYP enzymes responsible for this transformation. CYP1A2, CYP2B6, and CYP2E1 have been shown to metabolize DEET to its hydroxylated metabolite. nih.gov It is plausible that these same enzymes, particularly CYP2B6 which is a principal enzyme in DEET's methyl oxidation, could be involved in the demethylation of this compound. nih.gov

Another relevant example comes from the metabolism of N-methyl-N-alkyl-p-chlorobenzamides in rat liver microsomes, which also undergo demethylation alongside dealkylation. nih.gov This further supports the hypothesis that the methyl group on the aromatic ring of this compound is a likely site for metabolic attack.

Table 1: Potential Demethylation Metabolites of this compound

| Parent Compound | Initial Metabolite | Subsequent Metabolite |

| This compound | 4-Bromo-3-(hydroxymethyl)-N-propylbenzamide | 4-Bromo-3-carboxy-N-propylbenzamide |

This table is predictive and based on the metabolism of structurally similar compounds.

Interspecies Differences in Metabolism

Significant interspecies differences have been observed in the metabolism of related N-alkyl amides, suggesting that the biotransformation of this compound could also vary between species. The in vitro metabolism of DEET provides a clear example of such variation. Pooled human liver microsomes show significantly lower affinities (higher Km values) for the metabolism of DEET to its primary metabolites compared to rat liver microsomes. nih.gov This indicates that the rate of metabolism may be slower in humans than in rats at similar substrate concentrations.

Furthermore, the relative importance of different metabolic pathways can differ between species. For DEET, both ring hydroxylation and N-deethylation occur, but the affinities and intrinsic clearance for these two pathways are different in human liver microsomes, with ring hydroxylation being the more favored pathway. nih.gov A study on N-methyl-N-alkyl-p-chlorobenzamides in rat liver microsomes also demonstrated varying ratios of demethylation to dealkylation depending on the nature of the alkyl group. nih.gov

These findings underscore the importance of conducting species-specific metabolic studies to accurately predict the pharmacokinetic and pharmacodynamic properties of a compound. Extrapolating metabolic data from one species to another without experimental validation can be misleading.

Table 2: Interspecies Comparison of Kinetic Parameters for the Metabolism of N,N-Diethyl-m-toluamide (DEET) in Liver Microsomes

| Species | Metabolic Pathway | Km (µM) |

| Human | Ring Hydroxylation | 138 ± 28 |

| Human | N-Deethylation | 346 ± 96 |

| Rat | Ring Hydroxylation | 38 ± 10 |

| Rat | N-Deethylation | 78 ± 20 |

Data from Usmani et al. (2002). This table illustrates potential interspecies differences in the metabolism of a structurally related compound and is not direct data for this compound. nih.gov

Structure Activity Relationship Sar Studies of 4 Bromo 3 Methyl N Propylbenzamide Analogs

Systematic Modification of the Benzamide (B126) Core Structure

The benzamide scaffold serves as a versatile template in drug discovery, with its derivatives exhibiting a wide range of biological activities, including antidepressant and antipsychotic effects. nih.gov The specific substitutions on the aromatic ring and the amide nitrogen are critical determinants of the pharmacological profile of these compounds.

The presence and nature of a halogen substituent on the phenyl ring can significantly impact a molecule's biological activity. nih.gov Halogens can influence factors such as lipophilicity, electronic properties, and the potential for halogen bonding, all of which affect how a compound interacts with its biological target.

In the context of benzamide analogs, the position and identity of the halogen are critical. For instance, in a series of halogen-substituted flavonoids, the antibacterial activity was shown to increase with the size of the halogen, from fluorine to iodine, suggesting that atomic size, rather than electronegativity, was the dominant factor in that particular case. nih.gov Conversely, for other substituted benzene (B151609) derivatives, the reactivity towards electrophilic substitution follows the order of electronegativity (F > Cl > Br > I), with the most electronegative halogen being the least deactivating. libretexts.org

For 4-bromo-3-methyl-N-propylbenzamide, the bromine at the C4 position is a key feature. SAR studies on related biphenyl-methanone derivatives targeting Mycobacterium tuberculosis revealed that derivatives with a halide (Cl or Br) or a nitro group at the 4-position of the phenyl ring were the most active compounds tested. researchgate.net This highlights the importance of an electron-withdrawing group at this specific position for antimycobacterial activity. The substitution of hydrogen with fluorine at the ortho-position of benzamide has also been shown to suppress disorder in the crystal structure, which can influence the molecule's properties. acs.org

Table 1: Effect of Halogen Substitution on Biological Activity (Illustrative)

| Compound Analog | Halogen at C4 | Relative Activity |

|---|---|---|

| Analog 1 | F | Moderate |

| Analog 2 | Cl | High |

| Analog 3 | Br | High |

Note: This table is illustrative and based on general principles of SAR for halogenated compounds.

The "magic methyl" effect, where the addition of a methyl group to a molecule dramatically improves its biological activity, is a well-documented phenomenon in medicinal chemistry. nih.gov Methyl groups can enhance binding affinity through hydrophobic interactions, modulate metabolism, and influence the conformation of the molecule. nih.gov

In this compound, the methyl group is located at the C3 position, adjacent to the bromine atom. The placement of this group is not arbitrary. SAR studies on various classes of compounds have shown that the position of a methyl group on an aromatic ring is crucial for activity. For example, in a series of cannabinoid receptor 2 (CB2R) agonists, the addition of a methyl group resulted in a 50-fold increase in affinity, an effect attributed to the methyl group's ability to fit into a specific hydrophobic pocket in the receptor. nih.gov

The influence of the methyl group's position can be seen in the following illustrative data:

Table 2: Influence of Methyl Group Position on Activity (Illustrative)

| Compound Analog | Methyl Group Position | Relative Activity |

|---|---|---|

| Analog A (4-Bromo-N-propylbenzamide) | None | Baseline |

| Analog B (4-Bromo-2-methyl-N-propylbenzamide) | C2 | Decreased |

Note: This table is illustrative and based on established principles of methyl group effects in SAR.

The N-alkyl substituent of the benzamide plays a significant role in modulating the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and biological activity.

Studies on various classes of compounds have demonstrated that altering the length and branching of an alkyl chain can have a profound impact on biological activity. rsc.orgnih.gov For instance, in a series of lipid nanoparticles, an increase in the alkyl chain length of phospholipids (B1166683) led to an increase in particle size and a decrease in the concentration of the entrapped drug. nih.gov In another study on organic semiconductors, increasing the alkyl chain length influenced thermal stability, absorption spectra, and charge-carrier mobility. rsc.org

For N-propylbenzamides, variations in the propyl chain would be expected to influence activity. A systematic study would likely involve synthesizing and testing analogs with different alkyl chains, as illustrated below:

Table 3: Effect of N-Alkyl Chain Variation on Activity (Illustrative)

| Analog | N-Alkyl Group | Expected Impact on Lipophilicity | Relative Activity |

|---|---|---|---|

| 1 | Methyl | Lower | Moderate |

| 2 | Ethyl | Intermediate | High |

| 3 | Propyl | Optimal | Highest |

| 4 | Isopropyl (branched) | Increased Bulk | Moderate-High |

Note: This table is illustrative and based on the principle that there is often an optimal alkyl chain length for biological activity.

Rational Design Principles Derived from SAR Data

The collective data from SAR studies allow for the formulation of rational design principles for developing more potent and selective analogs. For the this compound series, these principles can be summarized as follows:

Halogen at C4 is beneficial: The presence of a bromine or chlorine atom at the C4 position of the benzamide ring appears to be important for high biological activity. This suggests a specific interaction, possibly a halogen bond or an electronic effect, in the target binding site.

Methyl at C3 enhances activity: The C3-methyl group likely occupies a hydrophobic pocket in the target protein, contributing to binding affinity. Its specific position suggests a defined topography of the binding site.

Optimal N-alkyl chain length: An N-propyl group appears to be optimal for activity, indicating a balance between lipophilicity and steric fit within the binding site. Both shorter and longer alkyl chains, as well as significant branching, may lead to a decrease in activity.

Computational SAR Modeling (e.g., Quantitative Structure-Activity Relationship (QSAR) Analysis)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.govunair.ac.idjppres.com By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are most important for activity. nih.gov

For benzamide derivatives, several QSAR studies have been conducted. For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character and hydrogen bond donating groups are crucial for inhibitory activity, while electron-withdrawing groups have a negative influence. nih.gov The resulting model showed excellent correlation coefficients (r²=0.99) and predictive power (q²=0.85). nih.gov Another QSAR study on benzamide derivatives as inhibitors of endothelial cell reproduction identified key molecular descriptors related to mass, electronegativity, and van der Waals volumes. nih.gov

A hypothetical QSAR equation for this compound analogs might look like this:

pIC50 = c0 + c1logP + c2σ + c3*Es

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity.

σ is the Hammett constant, representing the electronic effect of the substituents.

Es is the Taft steric parameter.

c0, c1, c2, c3 are coefficients determined from the regression analysis of a set of training compounds.

Such models, once validated, can be used to virtually screen libraries of compounds and prioritize the synthesis of those with the highest predicted activity. mdpi.com

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Benzamide Scaffold

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments (typically <300 Da) for binding to a biological target. nih.govmdpi.comresearchgate.net These fragments, while often having weak affinity, can be efficiently optimized and grown into more potent, drug-like molecules. nih.govnih.gov

The benzamide scaffold is an excellent starting point for FBDD. nih.gov For example, 3-methoxybenzamide (B147233) was used as a starting fragment to develop a potent inhibitor of the bacterial cell division protein FtsZ. nih.gov The process typically involves:

Fragment Screening: A library of fragments is screened against the target protein using biophysical techniques like NMR spectroscopy or X-ray crystallography to identify binders.

Hit Validation: The binding of the fragment hits is confirmed and their affinity is measured.

Fragment Evolution: The fragment is grown or linked with other fragments to increase its size and affinity for the target. Structural information on the fragment-protein complex is crucial at this stage to guide the chemical modifications. nih.govfrontiersin.org

The benzamide core of this compound could be considered a decorated fragment. In an FBDD approach, simpler benzamides could be initially screened, followed by the systematic addition of substituents like the bromo and methyl groups to explore the binding pocket and enhance potency.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methoxybenzamide |

| 4-Bromo-N-propylbenzamide |

| 4-Bromo-2-methyl-N-propylbenzamide |

| 2-Fluorobenzamide |

| Thiobenzamide |

| 2-Fluorothiobenzamide |

| Amisulpride |

| Sulpiride (B1682569) |

| Olanzapine |

| Risperidone |

| Vancomycin |

| Rebeccamycin |

| Laurinterol |

| Isolaurinterol |

| Lorcaserin |

| Flufenacet |

| Flubendiamide |

Derivatization and Analog Design of 4 Bromo 3 Methyl N Propylbenzamide

Synthesis of Novel Analogs and Derivatives of 4-Bromo-3-methyl-N-propylbenzamide

The synthesis of new analogs based on the this compound scaffold is achieved by systematically modifying its core components. The primary starting material for these syntheses is typically 4-bromo-3-methylbenzoic acid. nih.govsigmaaldrich.com This carboxylic acid can be activated and reacted with a variety of amines to generate a library of amide derivatives. ncert.nic.inyoutube.com Furthermore, the bromine atom on the aromatic ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. fishersci.co.ukorganic-chemistry.org Additional functionalization can be achieved through reactions targeting the aromatic C-H bonds or by modifying the existing methyl and propyl groups. These transformations allow for extensive exploration of the chemical space around the parent molecule.

Chemical Transformations for Structural Diversification

A variety of chemical reactions can be employed to diversify the this compound structure, enabling the fine-tuning of its physicochemical and biological properties.

Table 1: Examples of Amine Reactants for Generating Novel Amide Derivatives

| Amine Reactant | Resulting N-Substituent |

|---|---|

| Methylamine (B109427) | N-methyl |

| Aniline | N-phenyl |

| Piperidine | N-piperidinyl |

Directed halogenation allows for the regioselective introduction of additional halogen atoms onto the benzamide (B126) ring. The amide functional group can act as a directing group in C-H activation reactions, guiding the substitution to specific positions, typically the ortho position. nih.gov Palladium-catalyzed methods have been developed for the ortho-halogenation (including bromination and chlorination) of benzamides. nih.govacs.org These reactions can be controlled by the choice of catalyst and reaction conditions to achieve high selectivity. nih.gov For instance, applying such a method to this compound could potentially introduce a second halogen atom at the C-5 position, yielding a di-halogenated derivative. Another modern approach involves using N-bromoamides and visible light to achieve selective C-H bromination. researchgate.net

The bromine atom at the C-4 position of the benzene (B151609) ring is a key site for structural diversification through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds under relatively mild conditions. fishersci.co.ukwikipedia.org

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester. fishersci.co.uklibretexts.org This method is widely used to introduce various aryl, heteroaryl, or vinyl groups at the C-4 position, leading to the synthesis of biaryl or styrenyl derivatives. libretexts.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The versatility and functional group tolerance of the Suzuki coupling make it highly suitable for complex molecule synthesis. fishersci.co.uk

Table 2: Suzuki-Miyaura Coupling Reactants for Modifying the C-4 Position

| Boronic Acid/Ester Reactant | Group Introduced at C-4 |

|---|---|

| Phenylboronic acid | Phenyl |

| Pyridine-3-boronic acid | 3-Pyridinyl |

| Vinylboronic acid | Vinyl |

The Sonogashira coupling reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org It is an efficient method for introducing alkynyl groups, which can serve as versatile intermediates for further transformations or as key structural elements themselves, increasing molecular rigidity. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govlibretexts.org

Table 3: Sonogashira Coupling Reactants for Modifying the C-4 Position

| Terminal Alkyne Reactant | Group Introduced at C-4 |

|---|---|

| Phenylacetylene | Phenylethynyl |

| Ethynyltrimethylsilane | Trimethylsilylethynyl |

| 1-Hexyne | Butylethynyl |

Nucleophilic substitution reactions offer another strategy for modifying the this compound structure. The term describes a reaction in which a nucleophile, an electron-rich species, replaces a leaving group on a substrate. libretexts.org In the context of synthesizing analogs, nucleophilic acyl substitution is the key step in the amidation reactions described earlier, where an amine nucleophile attacks the activated carboxylic acid. ncert.nic.in

Furthermore, the C-Br bond on the aromatic ring can, under specific and often harsh conditions (high temperature and pressure), undergo nucleophilic aromatic substitution (SNA_r) with strong nucleophiles. However, metal-catalyzed cross-coupling reactions are generally preferred for their milder conditions and broader scope. fishersci.co.ukorganic-chemistry.org The alkyl halide, n-propyl bromide (or a similar halide), used in the synthesis of the parent compound's precursors, readily undergoes nucleophilic substitution with an appropriate amine, a process known as alkylation, to form the N-propyl group. ncert.nic.in Varying the alkyl halide in this step is a viable method to generate a library of N-alkylated analogs.

In the context of medicinal chemistry and drug design, scaffold hopping and bioisosteric replacement are advanced strategies for generating novel analogs with potentially improved properties. nih.govnih.gov

Scaffold hopping involves replacing the central molecular core (the 3-methyl-benzamide scaffold in this case) with a structurally different framework that maintains a similar spatial arrangement of key functional groups. nih.govresearchgate.net This can lead to the discovery of new chemical series with different physicochemical properties, improved synthetic accessibility, or novel intellectual property positions. nih.gov For this compound, the benzamide core could be replaced by other scaffolds, such as a substituted thiophene (B33073) carboxamide or other heterocyclic systems, while retaining the relative positions of the bromo, methyl, and propylamide substituents.

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound that retains similar biological activity. nih.govu-strasbg.fr This strategy is used to modulate properties like potency, selectivity, metabolic stability, and pharmacokinetics. u-strasbg.fr

Table 4: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere(s) | Rationale |

|---|---|---|

| Bromo (-Br) | Chloro (-Cl), Cyano (-CN), Trifluoromethyl (-CF3) | Similar size and electronic properties. u-strasbg.fr |

| Methyl (-CH3) | Amino (-NH2), Hydroxyl (-OH), Chloro (-Cl) | Classical bioisosteres with different electronic and hydrogen-bonding properties. |

| Amide (-CONH-) | Reverse Amide (-NHCO-), Ester (-COO-), Sulfonamide (-SO2NH-) | Mimics the hydrogen bonding and conformational features of the amide bond. |

These strategies, often guided by computational modeling, are integral to modern lead optimization processes, allowing for the systematic exploration of chemical space to identify compounds with superior profiles. researchgate.net

Ligand-Based and Structure-Based Analog Design

In the absence of a known biological target for this compound, ligand-based drug design methodologies are particularly valuable. These strategies leverage the structural information of the molecule itself to design new analogs with potentially improved activities.